Mannosyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mannosyl phosphate is a phosphorylated sugar derivative that plays a crucial role in various biological processes, particularly in glycosylation pathways. It is involved in the synthesis of glycoproteins and glycolipids, which are essential for cell membrane integrity and function. This compound acts as a donor of mannose residues in the formation of complex carbohydrates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mannosyl phosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of polyphosphate-dependent mannose kinase, which catalyzes the phosphorylation of mannose to produce mannose-6-phosphate . This method is cost-effective and environmentally friendly, as it uses polyphosphate instead of adenosine triphosphate.

Industrial Production Methods: Industrial production of this compound often involves the fermentation of genetically engineered microorganisms, such as Saccharomyces cerevisiae. These microorganisms are engineered to overexpress the enzymes required for the synthesis of this compound from guanosine diphosphate mannose and 3-phosphoglycerate . The fermentation process is optimized to maximize yield and productivity.

Analyse Des Réactions Chimiques

Types of Reactions: Mannosyl phosphate undergoes various chemical reactions, including:

Phosphorylation: this compound can be phosphorylated to form higher phosphorylated derivatives, which are involved in more complex biochemical pathways.

Common Reagents and Conditions:

Guanosine diphosphate mannose: Used as a substrate in glycosylation reactions.

Polyphosphate: Used as a phosphate donor in the enzymatic synthesis of this compound.

Major Products Formed:

Glycoproteins: Formed through the transfer of mannose residues to proteins.

Glycolipids: Formed through the transfer of mannose residues to lipids.

Applications De Recherche Scientifique

Mannosyl phosphate has a wide range of applications in scientific research, including:

Mécanisme D'action

Mannosyl phosphate exerts its effects primarily through its role as a mannose donor in glycosylation reactions. It interacts with glycosyltransferases, which transfer the mannose residue from this compound to acceptor molecules such as proteins and lipids . This process is essential for the proper folding and function of glycoproteins and glycolipids, which are involved in various cellular processes.

Comparaison Avec Des Composés Similaires

Mannosylglycerate: Another phosphorylated sugar derivative involved in osmoadaptation in microorganisms.

Dolichyl phosphate mannose: A lipid-linked sugar involved in protein glycosylation in the endoplasmic reticulum.

Uniqueness: Mannosyl phosphate is unique in its role as a mannose donor in glycosylation reactions, which is essential for the synthesis of glycoproteins and glycolipids. Unlike mannosylglycerate, which is primarily involved in stress response, this compound is directly involved in the biosynthesis of essential cellular components .

Propriétés

Formule moléculaire |

C6H15O10P |

|---|---|

Poids moléculaire |

278.15 g/mol |

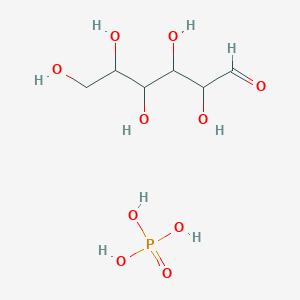

Nom IUPAC |

2,3,4,5,6-pentahydroxyhexanal;phosphoric acid |

InChI |

InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4) |

Clé InChI |

NDVRKEKNSBMTAX-UHFFFAOYSA-N |

SMILES canonique |

C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.